Scopine Methiodide
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Overview
Description
Scopine Methiodide is a chemical compound derived from scopine, a tropane alkaloid. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used as a reference material in research and analytical studies due to its well-defined chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scopine Methiodide can be synthesized through the reaction of scopine with methyl iodide. The reaction typically involves the use of an organic solvent such as ether. The methiodide, which separates as an oil, crystallizes upon scratching and is then collected and dried .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization, is common to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Scopine Methiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the methiodide group.
Hydrolysis: This compound can be hydrolyzed to yield scopine and methyl iodide.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under mild conditions.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with hydroxide ions yields scopine and methanol.
Hydrolysis: Yields scopine and methyl iodide.
Scientific Research Applications
Scopine Methiodide has a wide range of applications in scientific research:
Mechanism of Action
Scopine Methiodide exerts its effects by interacting with specific molecular targets. The compound is known to bind to muscarinic acetylcholine receptors, which are involved in various physiological processes. By binding to these receptors, this compound can modulate neurotransmitter release and influence neuronal activity .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another tropane alkaloid with similar structural features but different pharmacological properties.
Hyoscyamine: A tropane alkaloid with comparable chemical properties but distinct biological effects.
Uniqueness
This compound is unique due to its specific binding affinity to muscarinic receptors and its distinct chemical structure, which allows for targeted interactions in various research applications .
Properties
Molecular Formula |
C9H16INO2 |
---|---|
Molecular Weight |
297.13 g/mol |
IUPAC Name |
(1R,2R,4S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-ol;iodide |
InChI |
InChI=1S/C9H16NO2.HI/c1-10(2)6-3-5(11)4-7(10)9-8(6)12-9;/h5-9,11H,3-4H2,1-2H3;1H/q+1;/p-1/t5?,6-,7+,8-,9+; |
InChI Key |
NIJNFKHGROEYNH-QGKDKGSHSA-M |
Isomeric SMILES |
C[N+]1([C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)O)C.[I-] |
Canonical SMILES |
C[N+]1(C2CC(CC1C3C2O3)O)C.[I-] |
Origin of Product |
United States |
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